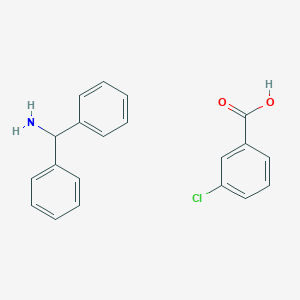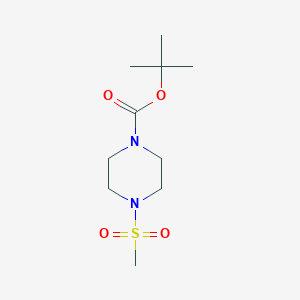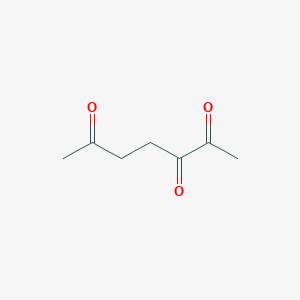
Heptane-2,3,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptane-2,3,6-trione is a chemical compound with the molecular formula C7H8O3. This compound is also known as diacetyl or 2,3-butanedione. It is a yellowish-green liquid with a buttery odor and is commonly used as a flavoring agent in food products. In addition to its use in the food industry, heptane-2,3,6-trione has also been the subject of scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of heptane-2,3,6-trione is not fully understood. However, studies have shown that it may exert its therapeutic effects through a variety of mechanisms, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the regulation of neuronal function.
Biochemische Und Physiologische Effekte
Heptane-2,3,6-trione has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, heptane-2,3,6-trione has been shown to regulate neuronal function by modulating the activity of neurotransmitters and ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
Heptane-2,3,6-trione has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, there are some limitations to its use. Heptane-2,3,6-trione has a strong odor, which can be unpleasant and may interfere with experimental results. In addition, it has a low boiling point, which can make it difficult to handle in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on heptane-2,3,6-trione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that heptane-2,3,6-trione has neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is its potential use in the treatment of cancer. Studies have shown that heptane-2,3,6-trione has anti-cancer properties and may be able to inhibit the growth of cancer cells. Finally, there is interest in exploring the potential use of heptane-2,3,6-trione as a food preservative. Studies have shown that it has antimicrobial properties and may be able to inhibit the growth of bacteria and fungi in food products.
Synthesemethoden
Heptane-2,3,6-trione can be synthesized through the reaction of acetaldehyde with acetylacetone in the presence of a base catalyst. This reaction results in the formation of heptane-2,3,6-trione and water. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and water.
Wissenschaftliche Forschungsanwendungen
Heptane-2,3,6-trione has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that heptane-2,3,6-trione has antioxidant, anti-inflammatory, and neuroprotective effects. These properties make it a potential candidate for the treatment of a variety of diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
176237-95-9 |
|---|---|
Produktname |
Heptane-2,3,6-trione |
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
heptane-2,3,6-trione |
InChI |
InChI=1S/C7H10O3/c1-5(8)3-4-7(10)6(2)9/h3-4H2,1-2H3 |
InChI-Schlüssel |
XDJAUXXWCBLXGT-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)C(=O)C |
Kanonische SMILES |
CC(=O)CCC(=O)C(=O)C |
Synonyme |
2,3,6-Heptanetrione (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



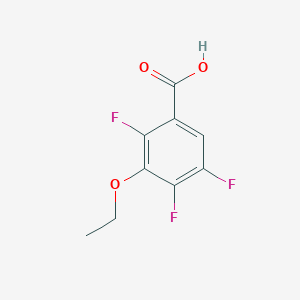
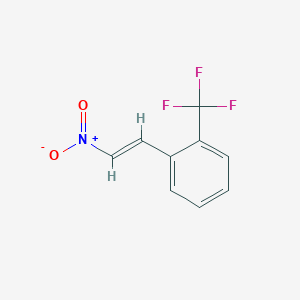
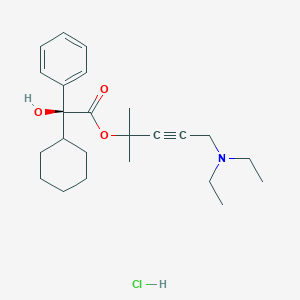
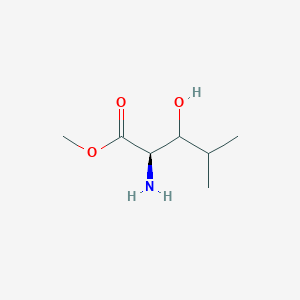
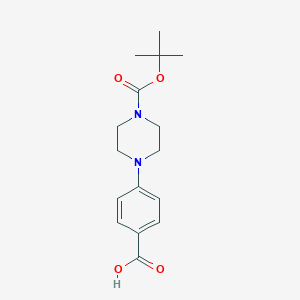
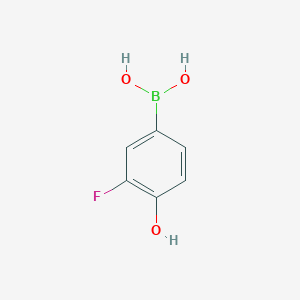
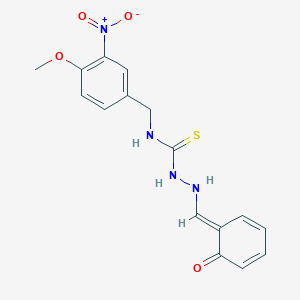
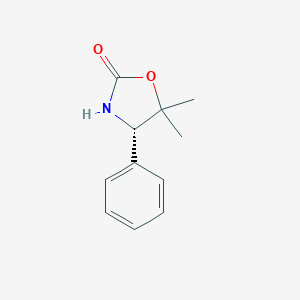
![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B69558.png)
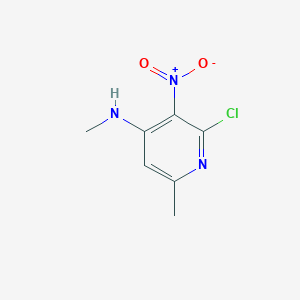
![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)
